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The QuEChERS method is a widely adopted sample preparation technique that significantly

reduces solvent consumption compared to traditional methods.[1][2][3] It involves a two-step

process: an initial extraction and salting-out step, followed by a dispersive solid-phase

extraction (d-SPE) cleanup.
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Issue Potential Cause(s) Recommended Solution(s)

Low Analyte Recovery

Incomplete Extraction:

Inadequate shaking or

vortexing. For dry samples,

insufficient hydration can lead

to poor extraction efficiency.[4]

[5]

Ensure vigorous shaking for

the recommended time (e.g., 1

minute).[6] For samples with

low water content (<80%), add

an appropriate amount of

water and allow the sample to

hydrate for at least 30 minutes

before adding the extraction

solvent.[5]

Analyte Adsorption to d-SPE

Sorbent: The chosen d-SPE

sorbent may be too strong for

the analyte of interest.

Graphitized carbon black

(GCB), for instance, can

adsorb planar pesticides.[5]

Reduce the amount of d-SPE

sorbent.[7] If GCB is being

used, consider a sorbent

mixture with less or no GCB, or

switch to an alternative like

C18.[5]

pH-dependent Degradation:

Isocarbophos may be sensitive

to the pH of the extraction

medium.

Use a buffered QuEChERS

method (e.g., AOAC or EN

versions) to maintain a stable

pH.[2]

High Variability in Results

(Poor RSDs)

Inconsistent Sample

Homogenization: Non-uniform

sample leads to variable

analyte concentrations in

subsamples.

Ensure the initial sample is

thoroughly homogenized. For

solid samples, grinding to a

fine, consistent powder is

recommended.[7]

Inconsistent

Shaking/Vortexing: Manual

shaking can introduce

variability.

Use a mechanical shaker for a

standardized time and speed.

[7]

Formation of Salt

Agglomerates: If salts are not

dispersed quickly, they can

Shake the tube immediately

and vigorously after adding the

extraction salts.[7]
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clump, leading to incomplete

phase separation.

Matrix Effects (Signal

Suppression or Enhancement

in LC-MS/MS)

Co-extraction of Interfering

Compounds: The cleanup step

may not be sufficient to

remove all matrix components

that interfere with ionization.[8]

[9]

Optimize d-SPE: Use a

combination of sorbents (e.g.,

PSA and C18) to target a wider

range of interferences.[5]

Dilute the Final Extract:

Diluting the extract can reduce

the concentration of matrix

components, thereby

minimizing their effect.[10]

Matrix-Matched Calibration:

Prepare calibration standards

in a blank matrix extract that

has undergone the same

preparation procedure to

compensate for matrix effects.

[10]

FAQs: QuEChERS
Q1: Why is acetonitrile the most common extraction solvent in QuEChERS?

A1: Acetonitrile is effective for extracting a wide range of pesticides, including both polar and

non-polar compounds.[11] It is also immiscible with water in the presence of high salt

concentrations, which allows for the "salting-out" effect crucial to the QuEChERS method.[11]

Furthermore, it results in fewer co-extracted lipids and pigments compared to other solvents

like ethyl acetate.[12]

Q2: When should I use a buffered QuEChERS method?

A2: Buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) are recommended when

analyzing pH-sensitive pesticides.[2] The buffers help to maintain a stable pH during the

extraction process, preventing the degradation of analytes like isocarbophos that may be

unstable under acidic or basic conditions.
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Q3: My sample matrix is high in fat. How should I modify the QuEChERS procedure?

A3: For high-fat matrices, it is advisable to include C18 in your d-SPE cleanup step, as it is

effective at removing non-polar interferences like lipids.[5] You may also consider a freezing

step before centrifugation to precipitate some of the fats.

Experimental Protocol: QuEChERS (Modified EN 15662
Method)

Sample Homogenization: Homogenize the sample to a consistent particle size. For solid

samples, grinding is recommended.

Extraction:

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

Add 10 mL of acetonitrile.

If required, add an internal standard.

Cap the tube and shake vigorously for 1 minute.[6]

Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and

0.5 g disodium hydrogen citrate sesquihydrate).

Immediately cap and shake vigorously for 1 minute.

Centrifuge at ≥3000 rcf for 5 minutes.

Dispersive SPE Cleanup:

Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing

MgSO₄ and an appropriate sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

Vortex for 30 seconds.

Centrifuge for 2 minutes.
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Analysis: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-

MS/MS, the extract may be diluted with the mobile phase.

Workflow Diagram: QuEChERS
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QuEChERS Experimental Workflow.

Solid-Phase Extraction (SPE)
SPE is a technique that uses a solid sorbent to selectively adsorb either the analyte of interest

or interfering compounds from a liquid sample.[13] It is a powerful tool for sample cleanup and

concentration and uses significantly less solvent than traditional liquid-liquid extraction.

Troubleshooting Guide: SPE
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Issue Potential Cause(s) Recommended Solution(s)

Low Analyte Recovery

Inappropriate Sorbent: The

chosen sorbent may not have

a strong enough affinity for

isocarbophos.

Select a sorbent based on the

analyte's polarity. For

moderately non-polar

organophosphates like

isocarbophos, a reversed-

phase sorbent like C18 is often

a good starting point.

Analyte Breakthrough: The

sample is loaded too quickly,

or the sorbent is overloaded.

Decrease the flow rate during

sample loading.[14] If

overloading is suspected, use

a larger SPE cartridge or dilute

the sample.

Incomplete Elution: The elution

solvent is too weak to desorb

the analyte from the sorbent.

Increase the strength or

volume of the elution solvent.

[14] Consider a different

solvent with a higher affinity for

the analyte.

Poor Reproducibility

Inconsistent Flow Rates:

Variable flow rates during

loading, washing, and elution

lead to inconsistent

interactions with the sorbent.

Use a vacuum manifold or an

automated SPE system to

maintain consistent flow rates.

Cartridge Drying Out: If the

sorbent bed dries out after

conditioning and before

sample loading, analyte

retention can be compromised.

Ensure the sorbent bed

remains wetted with the

conditioning solvent until the

sample is loaded.

Interferences in Final Extract

Ineffective Wash Step: The

wash solvent is too weak to

remove matrix interferences, or

it is too strong and is co-eluting

the analyte.

Optimize the wash solvent. It

should be strong enough to

remove interferences but not

so strong that it elutes the

analyte of interest.[14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 24 Tech Support

https://www.silicycle.com/articles/how-to-solve-common-challenges-in-solid-phase-extraction/
https://www.silicycle.com/articles/how-to-solve-common-challenges-in-solid-phase-extraction/
https://www.silicycle.com/articles/how-to-solve-common-challenges-in-solid-phase-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-elution of Interferences:

The elution solvent is too

strong and is eluting both the

analyte and strongly retained

interferences.

Use a more selective elution

solvent or a multi-step elution

with solvents of increasing

strength.

FAQs: SPE
Q1: How do I choose the right SPE sorbent for isocarbophos?

A1: Isocarbophos is a moderately non-polar organophosphorus pesticide. Therefore, a

reversed-phase SPE mechanism is typically suitable. C18 (octadecylsilane) is the most

common choice for this type of analyte. Normal-phase sorbents like silica or Florisil could also

be used if the sample is dissolved in a non-polar solvent.

Q2: What is the purpose of the conditioning step in SPE?

A2: The conditioning step wets the sorbent and activates it to ensure consistent interaction with

the analyte. For reversed-phase sorbents, this typically involves passing an organic solvent

(like methanol) followed by water or a buffer through the cartridge.

Q3: Can I reuse SPE cartridges?

A3: SPE cartridges are generally designed for single use to avoid cross-contamination and

ensure reproducibility. While some robust polymeric sorbents may be reusable after a thorough

cleaning and regeneration procedure, it is generally not recommended for trace analysis.

Experimental Protocol: Solid-Phase Extraction
(Reversed-Phase)

Conditioning:

Pass 3-5 mL of methanol through the C18 cartridge.

Equilibrate the cartridge by passing 3-5 mL of deionized water, ensuring the sorbent does

not go dry.
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Sample Loading:

Load the pre-treated aqueous sample onto the cartridge at a slow, controlled flow rate.

Washing:

Wash the cartridge with 3-5 mL of deionized water or a weak organic-aqueous mixture

(e.g., 5% methanol in water) to remove polar interferences.

Elution:

Dry the cartridge thoroughly under vacuum.

Elute the isocarbophos with a small volume (e.g., 1-2 mL) of a suitable organic solvent

like acetonitrile or ethyl acetate.

Post-Elution: The eluate can be concentrated and reconstituted in a suitable solvent for

chromatographic analysis.

Workflow Diagram: Solid-Phase Extraction
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Solid-Phase Extraction Workflow.

Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary

phase is exposed to a sample or its headspace.[15] Analytes partition onto the fiber coating

and are then thermally desorbed in the injector of a gas chromatograph.[15]

Troubleshooting Guide: SPME
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Issue Potential Cause(s) Recommended Solution(s)

Low Sensitivity/Recovery

Inappropriate Fiber Coating:

The polarity of the fiber coating

may not be suitable for

isocarbophos.

Select a fiber with appropriate

polarity. For semi-volatile

organophosphates, a

polydimethylsiloxane (PDMS)

or PDMS/divinylbenzene

(DVB) fiber is often effective.

Suboptimal Extraction

Conditions: Extraction time,

temperature, and agitation are

not optimized.

Increase extraction time to

ensure equilibrium is reached.

Optimize the extraction

temperature; higher

temperatures can increase the

volatility of the analyte but may

decrease the partition

coefficient. Ensure consistent

and effective agitation (stirring

or sonication).

Matrix Effects: High salt

concentrations or organic

matter in the sample can affect

the partitioning of the analyte

onto the fiber.[16]

Optimize the sample's ionic

strength by adding salt

(salting-out effect). For

complex matrices, consider

headspace SPME to reduce

direct contact of the fiber with

interferences.

Poor Reproducibility

Inconsistent Extraction Time

and Temperature: Small

variations in these parameters

can lead to significant

differences in the amount of

analyte extracted.

Use an automated SPME

system for precise control over

extraction time and

temperature.

Fiber Damage or

Contamination: The fiber

coating can be damaged by

aggressive matrices or

Visually inspect the fiber for

damage. If contamination is

suspected, bake the fiber at

the recommended temperature

for an extended period.
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contaminated with non-volatile

residues.

Replace the fiber if it is

damaged.

Carryover

Incomplete Desorption: The

desorption time or temperature

in the GC inlet is insufficient to

transfer all the analyte from the

fiber to the column.

Increase the desorption time

and/or temperature. Ensure

the GC inlet is at the optimal

temperature for the analytes

and the fiber.

FAQs: SPME
Q1: What is the difference between direct immersion and headspace SPME?

A1: In direct immersion SPME, the fiber is placed directly into the liquid sample. In headspace

SPME, the fiber is exposed to the vapor phase above the sample.[15] Headspace SPME is

generally preferred for complex matrices as it protects the fiber from non-volatile interferences

and can improve sensitivity for volatile and semi-volatile analytes.[15]

Q2: How do I optimize SPME extraction parameters?

A2: Key parameters to optimize include fiber coating, extraction time, temperature, sample pH,

ionic strength (salt addition), and agitation.[15] A systematic approach, such as a design of

experiments (DOE), can be used to efficiently find the optimal conditions.

Q3: How long do SPME fibers last?

A3: The lifespan of an SPME fiber depends on the sample matrix and the operating conditions.

With proper care and use in relatively clean matrices, a fiber can last for 50-100 extractions. In

complex or dirty samples, the lifespan will be shorter.

Experimental Protocol: Headspace SPME
Sample Preparation: Place a known volume of the liquid sample (or a solid sample with

added water) into a headspace vial. Add a magnetic stir bar and a specific amount of salt

(e.g., NaCl) to increase the ionic strength.

Extraction:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 24 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9609045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9609045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the vial in a heating block or water bath set to the optimized temperature.

Expose the SPME fiber to the headspace above the sample for the optimized extraction

time while stirring.

Desorption:

Retract the fiber into the needle and immediately insert it into the hot inlet of a gas

chromatograph.

Expose the fiber for a set time to thermally desorb the trapped analytes onto the GC

column.

Analysis: Start the GC run to separate and detect the analytes.

Workflow Diagram: Headspace SPME
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Headspace SPME Experimental Workflow.

Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized liquid-liquid extraction technique where a mixture of an extraction

solvent and a disperser solvent is rapidly injected into an aqueous sample.[17] This creates a

cloudy solution with a very large surface area for rapid analyte transfer into the extraction

solvent.

Troubleshooting Guide: DLLME
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Issue Potential Cause(s) Recommended Solution(s)

Low Recovery

Inappropriate Extraction or

Disperser Solvent: The chosen

solvents do not provide good

partitioning for isocarbophos or

are not effectively dispersed.

The extraction solvent should

have a high affinity for the

analyte and be denser than

water (e.g., chlorobenzene,

tetrachloroethylene).[17][18]

The disperser solvent must be

miscible with both the

extraction solvent and the

aqueous sample (e.g.,

acetonitrile, methanol,

acetone).[17]

Suboptimal Solvent Volumes:

The volumes of the extraction

and disperser solvents are not

optimized.

Optimize the volumes of both

solvents. A smaller volume of

extraction solvent generally

leads to a higher enrichment

factor, but may be difficult to

handle.

Insufficient Extraction Time:

The time for partitioning is too

short.

While DLLME is very fast,

ensure that the cloudy solution

is formed and that there is

sufficient contact time (e.g.,

vortexing for 1-4 minutes).[17]

[19]

Poor Reproducibility

Inconsistent Injection Speed:

The speed of injection of the

solvent mixture affects the

formation of the cloudy state.

Use a syringe to inject the

solvent mixture rapidly and

consistently.

Variable Centrifugation:

Inconsistent centrifugation

speed or time can affect the

collection of the sedimented

phase.

Use a fixed centrifugation

speed and time for all samples

(e.g., 4000 rpm for 5 minutes).

[20]
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No Sedimented Phase or Very

Small Volume

Extraction Solvent is not

Dense Enough or is too

Soluble in Water:

Select a denser, less water-

soluble extraction solvent.

Sample pH or Ionic Strength:

The pH or salt content of the

sample can affect the solubility

of the extraction solvent.

Optimize the sample pH and

evaluate the effect of salt

addition. In some cases, no

salt is needed.[17][19]

FAQs: DLLME
Q1: What is the role of the disperser solvent in DLLME?

A1: The disperser solvent's primary role is to facilitate the dispersion of the water-immiscible

extraction solvent into fine droplets within the aqueous sample. This creates a large surface

area, enabling very fast extraction of the analyte from the water into the organic phase.[17]

Q2: How do I collect the extraction solvent after centrifugation?

A2: After centrifugation, the small volume (microliters) of the denser-than-water extraction

solvent settles at the bottom of the conical centrifuge tube. It can be carefully collected using a

microsyringe for analysis.

Q3: Is DLLME suitable for all types of matrices?

A3: DLLME is primarily designed for aqueous samples. For solid samples, an initial extraction

into a suitable solvent is required, and then an aliquot of that extract can be used in the DLLME

procedure.[17]

Experimental Protocol: DLLME
Sample Preparation: Place 5-10 mL of the aqueous sample into a conical-bottom centrifuge

tube.

Solvent Mixture Preparation: In a separate small vial, mix the disperser solvent (e.g., 500 µL

of methanol) with the extraction solvent (e.g., 80 µL of chlorobenzene).[19]
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Extraction: Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution

will form.

Vortexing: Vortex the mixture for 1-4 minutes to facilitate extraction.[19]

Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to break the emulsion

and sediment the extraction solvent.[20]

Collection and Analysis: Collect the small droplet of extraction solvent from the bottom of the

tube with a microsyringe and inject it into the analytical instrument (e.g., GC-MS).

Workflow Diagram: DLLME

Aqueous Sample
in Centrifuge Tube

Rapidly Inject Mixture
into Sample

Prepare Mixture of
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DLLME Experimental Workflow.

Accelerated Solvent Extraction (ASE)
ASE is an automated technique that uses conventional solvents at elevated temperatures and

pressures to increase the efficiency of the extraction process.[21] This results in shorter

extraction times and significantly less solvent consumption compared to methods like Soxhlet.

[22]

Troubleshooting Guide: ASE
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Issue Potential Cause(s) Recommended Solution(s)

Low Analyte Recovery

Suboptimal Temperature: The

extraction temperature may be

too low for efficient extraction

or too high, causing analyte

degradation.

Optimize the extraction

temperature. For many

pesticides, a temperature

range of 100-130°C is

effective.[22]

Inappropriate Solvent: The

chosen solvent may not be

effective for extracting

isocarbophos from the sample

matrix.

Test different solvents or

solvent mixtures. A mixture of a

non-polar and a polar solvent

(e.g., dichloromethane-

acetone) can be very effective.

[22]

Insufficient Static Time: The

time the sample is exposed to

the hot, pressurized solvent is

too short.

Increase the static extraction

time (e.g., from 5 to 10

minutes).[22]

Cell Plugging or High Pressure

Sample is Too Fine or Not

Dispersed: Very fine particles

can clog the cell frits. Wet or

clumpy samples can lead to

poor solvent flow.

Mix the sample with a

dispersing agent like

diatomaceous earth to create a

more permeable mixture.[21]

[23]

Water in the Final Extract

High Moisture Content in the

Sample: Water is co-extracted

with the analyte.

Mix the sample with a drying

agent like diatomaceous earth

before extraction.[21]

Alternatively, pass the

collected extract through

anhydrous sodium sulfate after

extraction.[21]

FAQs: ASE
Q1: What is the advantage of using elevated temperature and pressure in ASE?
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A1: Elevated temperature increases the solubility of analytes and decreases the viscosity of the

solvent, allowing it to penetrate the sample matrix more effectively. High pressure keeps the

solvent in a liquid state above its boiling point, enabling these high-temperature extractions.[21]

[22]

Q2: How do I prepare a solid sample for ASE?

A2: Solid samples should be ground to a consistent particle size. To improve solvent flow and

prevent clogging, it is highly recommended to mix the sample with a dispersing agent like

diatomaceous earth.[21][23]

Q3: How much solvent is typically used in an ASE extraction?

A3: A typical ASE extraction uses about 15-50 mL of solvent per sample, which is a significant

reduction compared to the hundreds of milliliters used in traditional Soxhlet extractions.[21]

Experimental Protocol: ASE
Sample Preparation:

Grind the solid sample.

Mix the sample (e.g., 4 g) with a dispersing/drying agent like diatomaceous earth (e.g., in

a 1:1 ratio) until it is a free-flowing powder.[23]

Cell Loading:

Place a cellulose filter at the bottom of the extraction cell.

Load the sample mixture into the cell and place another filter on top.

Extraction:

Place the cell in the ASE system.

Set the optimized parameters (e.g., Solvent: Dichloromethane/Acetone (1:1); Temperature:

120°C; Pressure: 1500 psi; Static Time: 10 minutes).
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Run the automated extraction cycle.

Collection and Cleanup:

The extract is collected in a vial.

If necessary, pass the extract through anhydrous sodium sulfate to remove residual water.

[21]

The extract can then be concentrated and prepared for analysis.

Workflow Diagram: ASE
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Accelerated Solvent Extraction Workflow.

Data Summary: Comparison of Solvent Reduction
Techniques
The following table provides a general comparison of the techniques discussed. The values are

typical and can vary depending on the specific application and matrix.
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Technique

Typical Solvent

Volume per

Sample

Typical

Extraction Time

per Sample

Key

Advantages

Common

Matrices

QuEChERS 10-15 mL[2] ~10-15 minutes

Fast, simple, low

cost, effective for

a wide range of

pesticides.[3]

Fruits,

vegetables, soil,

food products.[1]

[3]

Solid-Phase

Extraction (SPE)
5-10 mL ~20-30 minutes

High selectivity,

provides very

clean extracts,

can concentrate

analytes.

Water, biological

fluids, food

extracts.

Solid-Phase

Microextraction

(SPME)

Solvent-free 15-60 minutes

Solventless,

simple, easy to

automate,

combines

extraction and

concentration.

[15]

Water, air,

headspace of

solid/liquid

samples.[15]

Dispersive

Liquid-Liquid

Microextraction

(DLLME)

< 1 mL < 10 minutes

Very fast, high

enrichment

factor, uses

minimal solvent.

[17]

Water and other

aqueous

samples.[17][19]

Accelerated

Solvent

Extraction (ASE)

15-50 mL[21] ~15-20 minutes

Automated, fast,

efficient for solid

samples, lower

solvent use than

Soxhlet.[21][22]

Soil, sediment,

food, tissues.[22]

[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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